6-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of indenones Indenones are characterized by a fused ring structure consisting of a benzene ring and a cyclopentanone ring
Preparation Methods
The synthesis of 6-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the iodination of 5-methyl-2,3-dihydro-1H-inden-1-one using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
6-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 6-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
6-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
5-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one:
6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom, leading to variations in its reactivity and biological effects.
The presence of the iodine atom in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C10H9IO |
---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
6-iodo-5-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3 |
InChI Key |
BEVCFJFLIZGEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1I)C(=O)CC2 |
Origin of Product |
United States |
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